硅酸锆钡

描述

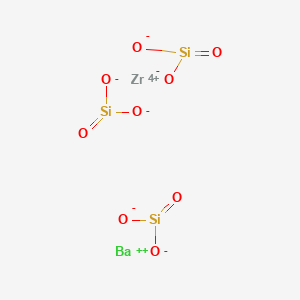

Barium silicate (BaSiO3) is orthorhombic with unit-cell dimensions of a = 5.6182 (5)?, b = 12.445 (1), c = 4.5816 ?. It is dimorphic with α-BaSiO3 stable below about 990°C but forms β-BaSiO3 above 1000°C . Zirconium silicate consists of one zirconium atom, one silicon atom, and four oxygen atoms . It is usually colorless, but impurities induce various colorations .

Synthesis Analysis

Barium zirconate/barium titanate/epoxy resin hybrid nanodielectrics were prepared via a mixing process varying the filler content . A solid-state synthesis of barium zirconate was also reported, where barium carbonate and zirconium dioxide were used through a solid-phase reaction .Molecular Structure Analysis

The crystal structure of barium zirconate is cubic, with shorter and stronger Zr-O bonds, and the bond length distances between Zr-O and Ba-O make it more stable . The structure analysis was performed at short-range order (e.g., coordination number, bond length, and bond angle), medium-range order (e.g., network connectivity), and long-range order (e.g., phase separation) .Chemical Reactions Analysis

The thermally varying polarization of the embedded nanoparticles induces functionality to the prepared composite systems, due to the thermally triggered structural transitions of BaZrO3 and BaTiO3 .Physical And Chemical Properties Analysis

BaZrO3(BZO)-based perovskite oxides, due to excellent proton conduction at intermediate temperatures and diversified structural properties with good chemical stability have obtained distinguished attention in recent years . Zirconium silicate is insoluble in water, acids, alkali, and aqua regia .科学研究应用

牙科水泥中的造影剂:硅酸锆钡(一种硅酸锆钡形式)用作三硅酸钙基牙科水泥中的造影剂。它增强了氢氧化钙(水泥反应的副产物)的形成,并影响生物活性和钙离子的释放 (Camilleri, 2014)。

陶瓷和电子应用:硅酸锆钡用于陶瓷砖和电子陶瓷。它参与了电容器和 PTC 热敏电阻中钛酸钡粉末的老化和居里温度的改性。此外,它还用于工程陶瓷中,这是一种可以替代金属的材料,例如在 PSZ(部分稳定的氧化锆)和 Si3N4(氮化硅)中,它充当烧结剂 (Yoldjian, 1985)。

用于热力学研究的固体电解质:硅酸锆钡用于基于稳定氧化锆的固体电解质中,用于研究碱土硅酸盐的热力学性质 (Róg, 1977)。

电子学中的栅极电介质应用:超薄硅酸锆薄膜(可能包含钡)表现出良好的热稳定性,并用作电子学中的替代栅极电介质。这些薄膜在硅衬底上显示出低漏电流和平滑的界面特性 (Qi et al., 2000)。

对纳米尺寸二氧化锆颗粒的影响:钡离子和硅酸根离子的引入影响纳米尺寸二氧化锆的结构形成,在较高温度下稳定四方相 (Struzhko et al., 2004)。

陶瓷的高温变形:3 摩尔% 氧化钇稳定的氧化锆陶瓷中的硅酸钡添加剂影响高温下的拉伸超塑性。这导致流动应力降低并影响断裂伸长率 (Imamura et al., 2000)。

安全和危害

Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

属性

IUPAC Name |

barium(2+);dioxido(oxo)silane;zirconium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.3O3Si.Zr/c;3*1-4(2)3;/q+2;3*-2;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYIWLMDFTXXNAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

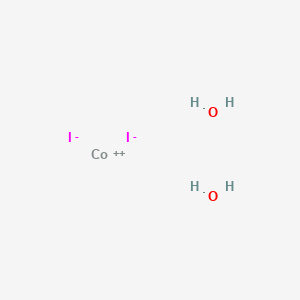

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Zr+4].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaO9Si3Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20929709 | |

| Record name | Barium zirconium(4+) oxosilanebis(olate) (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Barium zirconium silicate | |

CAS RN |

13708-67-3 | |

| Record name | Barium zirconium silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013708673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H4SiO4), barium zirconium(4+) salt (3:2:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium zirconium(4+) oxosilanebis(olate) (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium zirconium silicate(2:2:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cadmium bis[oxido(dioxo)tantalum]](/img/structure/B82629.png)